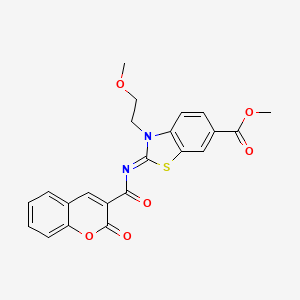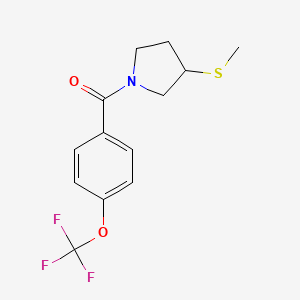
(3-(Methylthio)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a methylthio group, and a trifluoromethoxy phenyl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The trifluoromethoxy group is attached to a phenyl ring, which is a six-membered carbon ring.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound and its analogs have been synthesized and analyzed to understand their molecular structures, showcasing techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the compounds' crystallographic and conformational analyses, and their molecular structures have been optimized using density functional theory (DFT), aligning well with experimental data (P. Huang et al., 2021). Similar studies confirmed the synthesis of boric acid ester intermediates with benzene rings, contributing to the understanding of their physicochemical properties and potential applications in various fields (P. Huang et al., 2021).
Biological Activity and Antimicrobial Properties
- Research on related compounds has revealed their potential antimicrobial properties. For instance, certain pyrrolidinyl and pyridinyl methanone derivatives were synthesized and showed promising antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. These findings suggest a potential pathway for developing new antimicrobial agents (Satyender Kumar et al., 2012).
Organocatalytic Applications
- The compound's derivatives have been explored for their organocatalytic potential. For example, zwitterionic salts derived from pyrrolidinopyridine showed effectiveness as catalysts in transesterification reactions, highlighting their utility in synthetic chemistry and potential industrial applications (K. Ishihara et al., 2008).
Anticancer Research
- Some derivatives have been investigated for their anticancer properties. A series of pyrrole derivatives showed antiproliferative activity against cancer cells, comparable to Paclitaxel, while having minimal impact on normal cell lines. This suggests that these compounds could serve as potential anticancer agents with selective therapeutic efficacy (Lan Lan et al., 2013).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis methods, investigation of its chemical reactions, determination of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards. This compound could also be investigated for potential applications in various fields, given the wide range of biological activities exhibited by compounds with a pyrrolidine ring .
Propiedades
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2S/c1-20-11-6-7-17(8-11)12(18)9-2-4-10(5-3-9)19-13(14,15)16/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXFVRVIRXRRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methylthio)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,6-dichlorobenzyl)-3-{[4-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2712944.png)
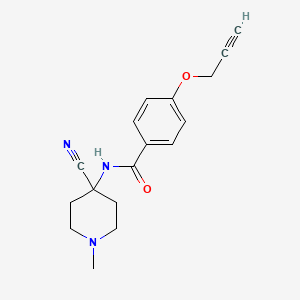
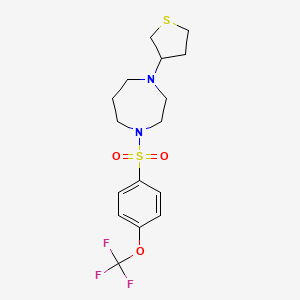
![1-(4-Chlorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}-1-phenylethan-1-ol hydrochloride](/img/structure/B2712948.png)
![3-[(4-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2712949.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2712952.png)
![N-(2,3-dimethylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2712955.png)
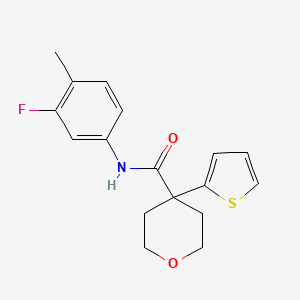
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2712960.png)
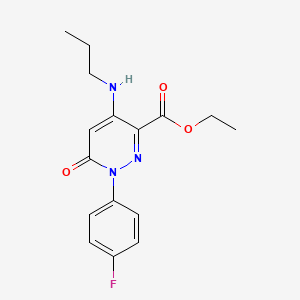
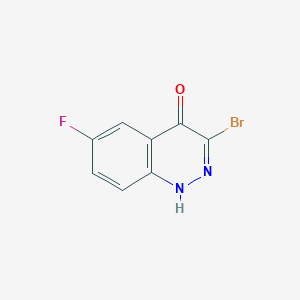
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2712963.png)
